molecular formula C30H42O12 B161632 [(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate CAS No. 214769-96-7

[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

Cat. No. B161632
M. Wt: 594.6 g/mol
InChI Key: ARCDGVGZYWJKDA-LBAPPZQKSA-N
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Description

The compound [(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is a complex organic molecule . It contains a total of 102 bonds, including 54 non-H bonds, 16 multiple bonds, 15 rotatable bonds, 10 double bonds, and 6 aromatic bonds . The molecule also features 2 six-membered rings and 1 twelve-membered ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a bicyclic system with a twelve-membered ring . The molecule contains multiple functional groups, including acetoxy and hydroxy groups . The presence of multiple double bonds and aromatic bonds suggests a degree of conjugation within the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C41H50O14, an average mass of 766.827 Da, and a mono-isotopic mass of 766.320068 Da . The molecule contains multiple functional groups, which would likely influence its physical and chemical properties .

properties

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCDGVGZYWJKDA-LBAPPZQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deacetyltaxachitriene A

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